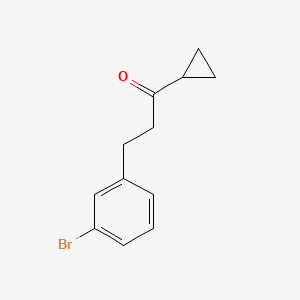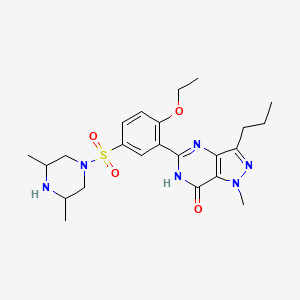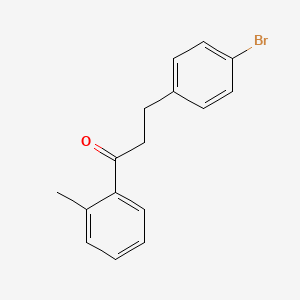
3-(4-Bromophenyl)-2'-methylpropiophenone
説明
3-(4-Bromophenyl)-2'-methylpropiophenone is a compound that has been studied for its potential applications in the fields of synthetic organic chemistry, pharmaceutical chemistry, and biochemistry. This molecule is a member of the propiophenone family, and is characterized by its aromatic ring structure with a bromine atom bonded to the fourth position of the phenyl ring. This compound has been used as a starting material in the synthesis of a variety of organic molecules, and has been studied for its potential applications in the fields of drug development and biochemical research. In
科学的研究の応用
Synthesis and Chemical Reactions
3-(4-Bromophenyl)-2'-methylpropiophenone has been a focal point in synthetic chemistry for the development of novel compounds through palladium-catalyzed reactions, demonstrating its utility in creating complex molecular structures. For instance, it undergoes unique multiple arylation via C-C and C-H bond cleavages in the presence of a palladium catalyst, leading to the synthesis of tetraarylethanes and phenylisochroman-ones, showcasing its versatility in organic synthesis (Wakui et al., 2004).
Material Science and Polymerization
In the field of material science, derivatives of 3-(4-Bromophenyl)-2'-methylpropiophenone have been used as initiators for atom transfer radical polymerization (ATRP), particularly in the polymerization of methyl methacrylate. This application underscores the compound's relevance in creating polymers with controlled molecular weights and polydispersity indices, essential for various industrial and research applications (Wang et al., 2005).
Novel Compounds Synthesis
Further research has led to the synthesis of new derivatives with potential biological and chemical applications. For example, novel 4-(5-bromo-2-hydroxyphenyl)-5-methyl-2-(N,N-dialkylamino)-1,3-dithiol-2-ylium hydrogen sulphates have been synthesized, characterized by their unique chemical structures, and analyzed for their potential uses in various fields, indicating the compound's capacity to serve as a precursor in the development of diverse chemical entities (Manjunatha et al., 2006).
Antioxidant Properties
Interestingly, bromophenol derivatives, closely related to 3-(4-Bromophenyl)-2'-methylpropiophenone, have been explored for their antioxidant properties. Compounds isolated from marine algae, exhibiting structural similarities, have demonstrated significant antioxidant activities, hinting at the broader potential of bromophenyl compounds in pharmacological and nutraceutical applications (Xu et al., 2003).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(4-bromophenyl)-1-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-12-4-2-3-5-15(12)16(18)11-8-13-6-9-14(17)10-7-13/h2-7,9-10H,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVRBURKUZJLTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-2'-methylpropiophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



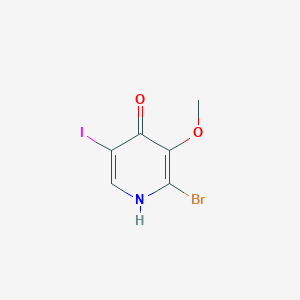
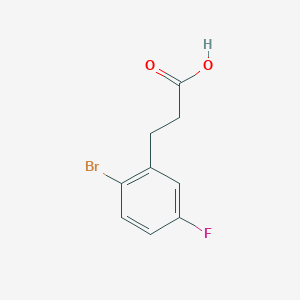
![Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B1532122.png)
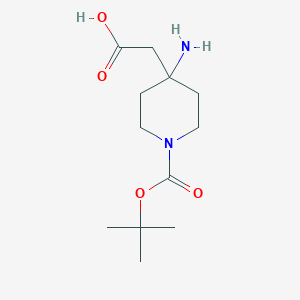
![tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B1532127.png)
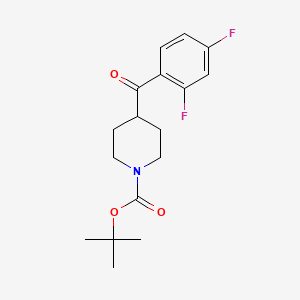
![Tert-butyl 5-methylspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532130.png)
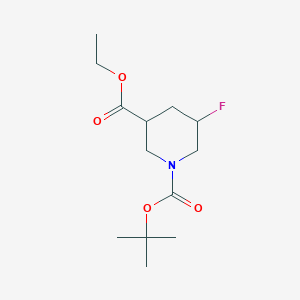
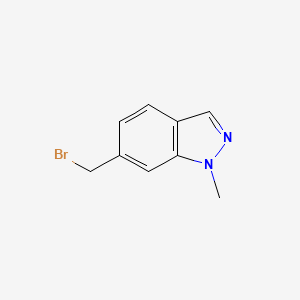
![Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B1532137.png)
![Tert-Butyl 6-Chloro-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B1532138.png)

